molecular formula C13H18BrN B3357044 N-[(4-bromophenyl)methyl]cyclohexanamine CAS No. 70000-61-2

N-[(4-bromophenyl)methyl]cyclohexanamine

Cat. No.: B3357044
CAS No.: 70000-61-2
M. Wt: 268.19 g/mol
InChI Key: ZUOQUIPSRQBYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within N-Substituted Cyclohexanamine Chemistry and its Research Significance

N-substituted cyclohexanamines are a class of organic compounds that are integral to the development of new chemical entities. Cyclohexylamines are recognized as important intermediates in the chemical industry, crucial for synthesizing a variety of other compounds. mdpi.com The synthesis of these amines is an area of active research, with efforts focused on developing efficient and cost-effective methods. mdpi.com The addition of various substituents to the nitrogen atom of the cyclohexanamine ring allows for the fine-tuning of the molecule's physicochemical properties, such as its basicity, lipophilicity, and steric profile. These modifications can profoundly influence how the molecule interacts with biological targets or participates in chemical reactions.

Overview of Halogenated Benzylamine (B48309) and Cyclohexanamine Scaffolds in Academic Studies

The incorporation of a halogenated benzylamine moiety into a molecule is a common strategy in drug design. Halogen atoms, such as bromine, can alter a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. ump.edu.pl Research has shown that halogenated benzylamine derivatives can exhibit a range of biological activities, including potential as PET serotonin (B10506) transporter ligands and as antimycotic agents. acs.orguni-muenchen.denih.gov

Similarly, the cyclohexanamine scaffold is a "privileged structure" in medicinal chemistry. mdpi.com This means it is a molecular framework that is recurrently found in biologically active compounds. The conformational flexibility of the cyclohexane (B81311) ring allows it to adopt various shapes to fit into binding pockets of enzymes and receptors. This adaptability makes it a valuable component in the design of new therapeutic agents.

Rationale for Investigating N-[(4-bromophenyl)methyl]cyclohexanamine as a Research Compound

The bromine atom on the phenyl ring is an interesting feature. It is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the benzylic protons. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in the binding of ligands to proteins. ump.edu.pl The presence of bromine can also enhance a molecule's potential as an anticancer agent. nih.gov For instance, a series of bromophenol hybrids were designed and showed significant inhibitory activity against several human cancer cell lines. nih.gov

Feature of Bromophenyl MoietyPotential Impact on this compound
Electron-withdrawing nature Influences the electronic properties of the benzyl (B1604629) group.
Halogen Bonding Capability May contribute to specific interactions with biological targets.
Lipophilicity Can affect the molecule's ability to cross cell membranes.

The cyclohexanamine portion of the molecule provides a versatile scaffold. nih.govnih.gov Its three-dimensional structure can be crucial for orienting the bromophenylmethyl group in a way that facilitates optimal interaction with a target. The nitrogen atom's basicity can be modulated by the electronic effects of its substituents, which is a key determinant of its behavior in biological systems. The ability of the cyclohexyl ring to adopt low-energy chair and boat conformations can be critical for fitting into specific binding sites.

Property of Cyclohexanamine MoietyRelevance in Molecular Design
Conformational Flexibility Allows for adaptation to various binding pocket shapes.
Chirality The potential for stereoisomers can lead to stereospecific interactions.
Scaffold for Further Functionalization The amine group can be a handle for attaching other chemical groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-bromophenyl)methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOQUIPSRQBYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for N 4 Bromophenyl Methyl Cyclohexanamine

Historical and Current Approaches to N-Alkylation of Cyclohexanamines

N-alkylation of amines is a fundamental transformation for constructing secondary and tertiary amines. For a secondary amine like N-[(4-bromophenyl)methyl]cyclohexanamine, this involves the formation of a bond between the nitrogen of cyclohexanamine and the benzylic carbon of a 4-bromobenzyl group.

Reductive amination is a powerful and widely employed method for the synthesis of secondary and tertiary amines from aldehydes or ketones. stackexchange.com This two-step, often one-pot, process involves the initial formation of an imine or iminium ion intermediate from the reaction of an amine with a carbonyl compound, followed by its reduction to the corresponding amine. libretexts.orgyoutube.com For the synthesis of this compound, this involves the reaction of cyclohexanamine with 4-bromobenzaldehyde (B125591).

The key advantage of reductive amination is its ability to circumvent the over-alkylation problems often associated with direct alkylation methods. stackexchange.com The reaction proceeds through the nucleophilic attack of cyclohexanamine on the carbonyl carbon of 4-bromobenzaldehyde, forming a hemiaminal intermediate. Subsequent dehydration under neutral or weakly acidic conditions yields an imine. wikipedia.org This imine is then reduced in situ by a suitable reducing agent. wikipedia.org

A variety of reducing agents can be employed for this transformation, each with specific characteristics regarding reactivity and substrate tolerance. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). libretexts.orgcommonorganicchemistry.com

Sodium Borohydride (NaBH₄): A strong reducing agent capable of reducing both the imine intermediate and the starting aldehyde. Therefore, it is typically added after sufficient time has been allowed for complete imine formation. commonorganicchemistry.commasterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is effective at reducing iminium ions but is less reactive towards aldehydes and ketones, especially at slightly acidic pH. masterorganicchemistry.comchemistrysteps.com This selectivity allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent can be combined. wikipedia.org

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent, often considered the reagent of choice for reductive aminations. stackexchange.com It is less toxic than its cyanoborohydride counterpart and is particularly effective in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF). stackexchange.comcommonorganicchemistry.com

The choice of solvent and the control of pH are critical for optimizing the reaction, as the formation of the imine intermediate is typically favored under slightly acidic conditions which can also influence the stability and reactivity of the hydride reagent. wikipedia.orgchemistrysteps.com

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvents Key Characteristics Citations
Sodium Borohydride (NaBH₄) Methanol (B129727), Ethanol Requires sequential addition after imine formation due to reactivity with carbonyls. commonorganicchemistry.commasterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Methanol Less reactive than NaBH₄; allows for one-pot synthesis; toxic cyanide byproduct. wikipedia.orgcommonorganicchemistry.comchemistrysteps.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Tetrahydrofuran (THF) Mild, selective for imines over carbonyls, less toxic than NaBH₃CN. stackexchange.comlibretexts.orgcommonorganicchemistry.com

Direct N-alkylation represents a classical approach to forming C-N bonds, involving the reaction of an amine nucleophile with an alkyl halide. In the context of synthesizing this compound, this would involve the reaction of cyclohexanamine with a 4-bromobenzyl halide, such as 4-bromobenzyl bromide, via a nucleophilic substitution (Sₙ2) mechanism. researchgate.netresearchgate.net

While conceptually straightforward, this method is often hampered by a significant drawback: a lack of selectivity leading to over-alkylation. stackexchange.com The primary amine, cyclohexanamine, reacts with the 4-bromobenzyl halide to form the desired secondary amine. However, this secondary amine product is often more nucleophilic than the starting primary amine and can compete for the remaining alkyl halide, leading to the formation of an undesired tertiary amine, N,N-bis[(4-bromophenyl)methyl]cyclohexanamine.

Recent advancements have sought to improve the selectivity and efficiency of N-alkylation. Metallaphotoredox catalysis using copper has emerged as a modern alternative to traditional thermal Sₙ1/Sₙ2 reactions. princeton.edu This approach allows for the coupling of various N-nucleophiles with a broad range of alkyl bromides at room temperature, potentially offering a more controlled route to the desired secondary amine product. princeton.edu Another strategy to control selectivity involves using the hydrobromide salt of the primary amine, which allows for competitive deprotonation and protonation, favoring the mono-alkylation product. researchgate.net

Table 2: Selected Conditions for Direct N-Alkylation of Amines

Alkylating Agent Amine Base/Catalyst Solvent Temperature Outcome Citation
Alkyl, Benzylic, Allylic Halides Primary/Secondary Amines NaHCO₃ Aqueous Elevated Good yields of secondary/tertiary amines. researchgate.net
Alkyl Bromides Primary Amine Hydrobromides Triethylamine DMF 20-25 °C Selective formation of secondary amines. researchgate.net

Transition-Metal Catalyzed Amination Reactions in the Synthesis of this compound Analogs

Transition-metal catalysis has revolutionized the synthesis of arylamines, providing powerful tools for the construction of C-N bonds that are often difficult to form using classical methods. These reactions are particularly relevant for synthesizing analogs of this compound, such as N-arylcyclohexanamines.

Palladium-catalyzed N-arylation, commonly known as the Buchwald-Hartwig amination, is a premier method for coupling amines with aryl halides. strath.ac.ukescholarship.org This reaction allows for the synthesis of N-arylcyclohexanamine analogs by coupling cyclohexanamine with various aryl bromides or chlorides. The versatility of this reaction allows for the introduction of a wide array of substituents on the aromatic ring.

The catalytic cycle typically involves a Pd(0) species, which undergoes oxidative addition into the aryl halide C-X bond. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, turnover-limiting step is the reductive elimination of the desired N-arylamine product, regenerating the Pd(0) catalyst. escholarship.org The choice of phosphine ligand is crucial for the success of the reaction, influencing catalyst stability, reactivity, and scope. escholarship.org For example, the use of specialized dialkyl biheteroaryl phosphine ligands has enabled the challenging amination of aryl chlorides with aqueous ammonia. escholarship.org

Copper-catalyzed N-arylation, an extension of the classical Ullmann condensation, provides a cost-effective and powerful alternative to palladium-catalyzed methods. mdpi.comchemistryviews.org The "renaissance" of Ullmann chemistry in the 21st century has established it as a robust method for C(sp²)-N bond formation. mdpi.com This method can be used to synthesize N-arylcyclohexanamine analogs by reacting cyclohexanamine with aryl halides in the presence of a copper catalyst.

A key advantage of copper-catalyzed systems is that they typically avoid the N,N-diarylation side products that can sometimes be observed with palladium catalysis. mdpi.com Modern protocols often employ Cu(I) salts, such as CuI, in combination with various ligands (e.g., diamines, amino acids) to facilitate the coupling. chemistryviews.orgresearchgate.net Recent developments have focused on creating milder reaction conditions and expanding the substrate scope to include less reactive aryl chlorides. nih.govnih.gov The use of specific anionic N,N'-diarylbenzene-1,2-diamine ligands has been shown to increase the electron density on the copper center, accelerating the oxidative addition step and allowing reactions to proceed under milder conditions. nih.gov

Mechanistic Pathways of this compound Formation

The formation of this compound via reductive amination proceeds through a well-established mechanistic pathway. stackexchange.comlibretexts.orgchemistrysteps.com

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of cyclohexanamine on the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This reversible step results in the formation of a zwitterionic intermediate, which quickly undergoes proton transfer to yield a neutral hemiaminal (also known as a carbinolamine). wikipedia.org

Dehydration to Imine: Under the reaction conditions, which are often slightly acidic to facilitate this step, the hydroxyl group of the hemiaminal is protonated. This converts the hydroxyl into a good leaving group (water). Subsequent elimination of water, driven by the lone pair of electrons on the nitrogen, leads to the formation of a C=N double bond, yielding an imine intermediate. For a primary amine like cyclohexanamine, this is a neutral imine. libretexts.orgchemistrysteps.com

Reduction to Amine: The final step is the reduction of the imine. A hydride reagent, such as sodium triacetoxyborohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N bond. chemistrysteps.com This nucleophilic attack breaks the pi bond of the imine, and subsequent protonation of the resulting nitrogen anion (typically from the solvent or a mild acid) affords the final secondary amine product, this compound. chemistrysteps.com

The key to the success of one-pot reductive amination lies in the differential reactivity of the reducing agent towards the carbonyl starting material and the imine intermediate. Milder reagents like NaBH₃CN and NaBH(OAc)₃ preferentially reduce the imine (or the corresponding protonated iminium ion), leaving the aldehyde largely unreacted and allowing the equilibrium to be driven towards the final product. stackexchange.commasterorganicchemistry.com

Design and Synthesis of this compound Derivatives and Analogs

Structural Modifications on the Bromophenyl Ring System

The presence of a bromine atom on the phenyl ring of this compound offers a synthetically valuable handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the introduction of a wide array of substituents at the 4-position of the phenyl ring, thereby enabling the synthesis of a diverse library of derivatives.

The general scheme for the Suzuki-Miyaura coupling on the this compound scaffold involves the reaction of the parent compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling on Bromophenyl Substrates

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O100Moderate to Good
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane80-100Good to Excellent
PdCl₂(dppf)-Cs₂CO₃DMF90Good

This table presents typical conditions reported for Suzuki-Miyaura reactions on various bromophenyl-containing compounds, which can be adapted for this compound.

The reaction is compatible with a broad range of functional groups on the incoming boronic acid, allowing for the introduction of alkyl, alkenyl, alkynyl, aryl, and heteroaryl moieties. This versatility is paramount in structure-activity relationship (SAR) studies, where systematic modification of the phenyl ring is required to probe interactions with biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the aromatic ring and influence its biological activity.

Cyclohexane (B81311) Ring Modifications and Stereochemical Considerations

Modifications to the cyclohexane ring of this compound can be achieved either by starting with a pre-functionalized cyclohexylamine (B46788) derivative in the initial reductive amination step or by direct functionalization of the cyclohexane ring in the final compound.

The synthesis of substituted cyclohexylamines offers a direct route to analogs with modified cyclohexane rings. For example, 4-methylcyclohexylamine or 4-hydroxycyclohexylamine can be used in the reductive amination with 4-bromobenzaldehyde to yield the corresponding N-[(4-bromophenyl)methyl]-4-methylcyclohexanamine or N-[(4-bromophenyl)methyl]-4-hydroxycyclohexanamine. The synthesis of these substituted cyclohexylamines often involves the reduction of the corresponding substituted cyclohexanones or the hydrogenation of substituted anilines.

Direct functionalization of the cyclohexane ring after the formation of the core this compound structure presents a greater synthetic challenge due to the relatively inert nature of the C-H bonds. However, modern synthetic methods, such as transition-metal-catalyzed C-H activation, can provide pathways to introduce substituents at specific positions on the cyclohexane ring.

N-Substituent Variations and Their Synthetic Access

The secondary amine functionality in this compound provides a reactive site for the introduction of a wide variety of substituents on the nitrogen atom.

N-Alkylation: The most common modification is N-alkylation, which can be achieved by reacting the parent amine with an alkyl halide in the presence of a base. This reaction introduces a third substituent on the nitrogen, leading to the formation of a tertiary amine. A variety of alkylating agents can be employed, including simple alkyl halides (e.g., methyl iodide, ethyl bromide) and more complex functionalized halides.

N-Acylation: Acylation of the secondary amine with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation introduces a carbonyl group adjacent to the nitrogen, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

N-Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of the secondary amine with an aryl halide or triflate.

Table 2: Synthetic Strategies for N-Substituent Variation

ReactionReagentsProduct Class
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, Et₃N)Tertiary Amine
N-AcylationAcyl chloride or Anhydride (B1165640), BaseAmide
N-ArylationAryl halide/triflate, Pd catalyst, Ligand, BaseTertiary Arylamine
Reductive AminationAldehyde or Ketone, Reducing agentTertiary Amine

Further reductive amination of the secondary amine with another aldehyde or ketone provides an alternative route to tertiary amines with diverse N-substituents.

Synthesis of Precursor Compounds for this compound

The primary synthesis of this compound relies on the availability of two key precursors: 4-bromobenzaldehyde and cyclohexylamine.

Synthesis of 4-Bromobenzaldehyde: This crucial aldehyde can be prepared through several synthetic routes. A common laboratory-scale method involves the bromination of toluene to form p-bromotoluene, followed by oxidation of the methyl group. Various oxidizing agents can be employed for this transformation, including potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Another approach is the direct bromination of benzaldehyde, although this can lead to a mixture of isomers and requires careful control of reaction conditions. More modern methods may involve palladium-catalyzed formylation of 4-bromobenzene derivatives.

Synthesis of Cyclohexylamine: Cyclohexylamine is a commercially available bulk chemical. Its industrial synthesis is primarily achieved through the hydrogenation of aniline in the presence of a nickel or cobalt catalyst. Alternatively, it can be produced by the amination of cyclohexanol with ammonia. For laboratory-scale synthesis of substituted cyclohexylamines, the reduction of the corresponding substituted cyclohexanone oximes or the catalytic hydrogenation of substituted anilines are common methods.

Table 3: Precursor Compound Synthesis

CompoundStarting MaterialKey Transformation
4-Bromobenzaldehydep-BromotolueneOxidation of methyl group
4-BromobenzaldehydeBenzaldehydeElectrophilic bromination
CyclohexylamineAnilineCatalytic hydrogenation
CyclohexylamineCyclohexanolAmination with ammonia

Advanced Spectroscopic and Structural Elucidation of N 4 Bromophenyl Methyl Cyclohexanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be elucidated.

The ¹H NMR spectrum of N-[(4-bromophenyl)methyl]cyclohexanamine is predicted to exhibit distinct signals corresponding to the protons of the 4-bromobenzyl and cyclohexyl groups. The aromatic protons on the para-substituted benzene ring are expected to appear as a pair of doublets, characteristic of an AA'BB' spin system, in the range of δ 7.2-7.5 ppm. The protons ortho to the bromine atom (H-3' and H-5') would be downfield compared to the protons ortho to the methylene group (H-2' and H-6').

The benzylic methylene protons (H-7') are anticipated to produce a singlet at approximately δ 3.7-3.8 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen atom and the aromatic ring. The methine proton on the cyclohexyl ring attached to the nitrogen (H-1) is expected to be a multiplet around δ 2.4-2.6 ppm. The remaining methylene protons of the cyclohexyl ring (H-2 to H-6) would resonate as complex, overlapping multiplets in the upfield region of δ 1.0-2.0 ppm. A broad singlet, corresponding to the N-H proton, is also expected, with a chemical shift that can vary depending on solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-2', H-6' 7.20 - 7.30 Doublet (d)
H-3', H-5' 7.40 - 7.50 Doublet (d)
H-7' (Ar-CH₂ -N) 3.70 - 3.80 Singlet (s)
H-1 (N-CH ) 2.40 - 2.60 Multiplet (m)
H-2, H-6 (Cyclohexyl) 1.60 - 2.00 Multiplet (m)
H-3, H-4, H-5 (Cyclohexyl) 1.00 - 1.40 Multiplet (m)

The proton-decoupled ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms. For this compound, a total of ten distinct signals are predicted. The aromatic carbons will appear in the δ 120-140 ppm region. The carbon atom bonded to bromine (C-4') is expected at approximately δ 121 ppm due to the "heavy atom effect" stackexchange.com. The quaternary aromatic carbon (C-1') is predicted around δ 139 ppm, while the protonated aromatic carbons (C-2'/C-6' and C-3'/C-5') are expected at approximately δ 130 ppm and δ 131 ppm, respectively.

The benzylic carbon (C-7') is anticipated to resonate around δ 54-56 ppm. The cyclohexyl methine carbon attached to the nitrogen (C-1) would be the most downfield of the aliphatic signals, appearing around δ 58-60 ppm researchgate.net. The remaining four methylene carbons of the cyclohexyl ring are predicted to appear in the range of δ 25-34 ppm researchgate.netlibretexts.org.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1' (Quaternary Ar-C) 138 - 140
C-2', C-6' (Ar-CH) 129 - 131
C-3', C-5' (Ar-CH) 131 - 132
C-4' (Ar-C-Br) 120 - 122
C-7' (Ar-C H₂-N) 54 - 56
C-1 (N-C H) 58 - 60
C-2, C-6 (Cyclohexyl) 32 - 34
C-3, C-5 (Cyclohexyl) 25 - 27

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. Key correlations would be observed between the aromatic protons H-2'/H-6' and H-3'/H-5'. Within the cyclohexyl ring, the methine proton H-1 would show correlations to the adjacent methylene protons H-2 and H-6. A dense network of cross-peaks would confirm the connectivity throughout the entire cyclohexyl spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals listed in the tables above. For instance, the signal at δ ~3.75 ppm would correlate with the carbon at δ ~55 ppm, confirming the C-7' assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing connectivity across quaternary carbons and heteroatoms. Expected key correlations include:

The benzylic protons (H-7') to the aromatic carbons C-1', C-2', and C-6'.

The benzylic protons (H-7') to the cyclohexyl methine carbon (C-1).

The cyclohexyl methine proton (H-1) to the benzylic carbon (C-7').

The aromatic protons H-2'/H-6' to the quaternary carbon C-4' and the benzylic carbon C-7'.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the secondary amine as a weak to medium band in the region of 3300-3400 cm⁻¹. Aliphatic C-H stretching from the cyclohexyl and methylene groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aromatic C=C stretching vibrations will produce peaks in the 1600-1450 cm⁻¹ region. The C-N stretching vibration is anticipated in the 1250-1020 cm⁻¹ range. The strong C-Br stretching vibration is expected at a lower frequency, typically between 600 and 500 cm⁻¹. The Raman spectrum would complement the IR data, often showing stronger signals for the symmetric aromatic ring vibrations and C-C backbone stretches.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
N-H Stretch 3300 - 3400 Weak-Medium
Aromatic C-H Stretch 3030 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Strong
N-H Bend 1650 - 1550 Medium
CH₂ Bend (Scissoring) 1440 - 1470 Medium
C-N Stretch 1020 - 1250 Medium
Aromatic C-H Bend (out-of-plane) 800 - 840 Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

In EI-MS, the molecule is ionized by a high-energy electron beam, which typically causes extensive fragmentation. The molecular ion peak (M⁺) for this compound would be observed at m/z 269 and 271, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which have nearly equal natural abundance. The presence of this characteristic isotopic pattern is a definitive indicator of a monobrominated compound.

The most prominent fragmentation pathway for benzylamines is the α-cleavage (benzylic cleavage) of the C-C bond next to the nitrogen atom. This would result in the loss of a cyclohexyl radical to form the highly stable 4-bromobenzylaminomethyl cation or its rearranged 4-bromotropylium cation.

Benzylic Cleavage: The primary fragmentation is the cleavage of the bond between the benzylic carbon and the aromatic ring, leading to the formation of the [M-Br]⁺ ion and a highly abundant 4-bromobenzyl cation at m/z 169/171. This cation is resonance-stabilized.

α-Cleavage: Cleavage of the N-C(cyclohexyl) bond would result in a fragment at m/z 184/186. Cleavage of the N-C(benzyl) bond would generate a cyclohexylaminium ion at m/z 99.

Loss of Cyclohexyl Ring: A common fragmentation pathway involves the loss of the cyclohexyl group, leading to the [M - C₆H₁₁]⁺ ion at m/z 188/190.

Fragmentation of Cyclohexyl Ring: The cyclohexyl group itself can undergo fragmentation through the loss of ethylene (C₂H₄), leading to characteristic daughter ions.

Predicted Key Fragments in the EI-MS of this compound

m/z (⁷⁹Br/⁸¹Br) Predicted Fragment Ion Structure Fragmentation Pathway
269 / 271 [C₁₃H₁₈BrN]⁺ Molecular Ion (M⁺)
188 / 190 [Br-C₆H₄-CH₂NH]⁺ Loss of cyclohexyl radical (•C₆H₁₁)
170 / 172 [Br-C₆H₄-CH₂]⁺ Formation of 4-bromobenzyl cation
99 [C₆H₁₁NH₂]⁺ Cyclohexylaminium ion

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that typically results in less fragmentation than electron ionization (EI), making it particularly useful for determining the molecular weight of a compound. wikipedia.org In CI-MS, a reagent gas, such as methane or ammonia, is ionized, and these reagent gas ions then react with the analyte molecules to produce analyte ions, most commonly through proton transfer. wikipedia.org This process results in the formation of a prominent protonated molecular ion, denoted as [M+H]⁺.

For this compound, the CI-MS spectrum is expected to be dominated by the [M+H]⁺ ion, which would allow for the unambiguous determination of its molecular mass. The presence of the bromine atom, with its two stable isotopes 79Br and 81Br in nearly equal abundance, would lead to a characteristic isotopic pattern for the [M+H]⁺ peak, with two signals of almost equal intensity separated by two mass units.

While CI is a soft ionization method, some fragmentation can still occur. The primary fragmentation pathway for amines often involves the cleavage of the bond beta to the nitrogen atom. whitman.edu For this compound, two main fragmentation routes are plausible:

Cleavage of the C-N bond between the nitrogen and the cyclohexyl group, leading to the formation of a bromobenzylaminium ion.

Cleavage of the C-N bond between the nitrogen and the benzyl (B1604629) group, resulting in a cyclohexylaminium ion.

A hypothetical CI-MS data table for this compound is presented below.

Ion Proposed Structure m/z (calculated for ⁷⁹Br) m/z (calculated for ⁸¹Br) Significance
[M+H]⁺[C₁₃H₁₉BrN + H]⁺268.0750270.0730Protonated molecular ion
[M-C₆H₁₀]⁺[C₇H₉BrN]⁺186.9916188.9896Loss of cyclohexene
[C₇H₇Br]⁺[Br-C₆H₄-CH₂]⁺169.9753171.9733Bromobenzyl cation
[C₆H₁₂N]⁺[C₆H₁₁-NH]⁺98.0964-Cyclohexylaminium ion

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₃H₁₉BrN), HRMS would be crucial for confirming its molecular formula. The experimentally measured exact mass of the protonated molecular ion [M+H]⁺ would be compared to the theoretically calculated exact mass. The presence of bromine's isotopic signature would further corroborate the identification. nih.gov

The table below shows the calculated high-resolution mass data for the protonated molecular ion of this compound.

Ion Molecular Formula Calculated Exact Mass (m/z) Isotope
[M+H]⁺C₁₃H₂₀⁷⁹BrN269.0801⁷⁹Br
[M+H]⁺C₁₃H₂₀⁸¹BrN271.0780⁸¹Br

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mmmut.ac.in When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. mmmut.ac.in The structure of this compound contains a bromophenyl group, which acts as a chromophore, and a secondary amine group, which acts as an auxochrome.

The expected electronic transitions for this molecule are:

π → π* transitions : These transitions occur within the aromatic ring of the bromophenyl group. The conjugation of the π electrons in the benzene ring leads to strong absorption bands.

n → σ* transitions : The non-bonding electrons (lone pair) on the nitrogen atom of the amine can be excited to an anti-bonding σ* orbital. These transitions are typically of lower intensity and occur at shorter wavelengths. youtube.com

The presence of the bromine atom and the secondary amine group attached to the benzene ring is expected to cause a bathochromic (red) shift of the π → π* absorption bands compared to unsubstituted benzene. This is due to the extension of the conjugated system by the lone pairs on the nitrogen and the halogen.

A summary of the predicted electronic transitions for this compound is provided in the table below.

Transition Orbitals Involved Estimated λₘₐₓ (nm) Chromophore/Auxochrome
π → ππ (aromatic) → π (aromatic)~260-280Bromophenyl group
n → σn (Nitrogen lone pair) → σ~200-220Secondary amine

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, predictions can be made based on related compounds. Organic molecules of similar size and complexity often crystallize in common crystal systems such as monoclinic or orthorhombic. nih.govvensel.org The space group provides detailed information about the symmetry elements present in the crystal. For molecules that are chiral or crystallize in a chiral conformation, non-centrosymmetric space groups are expected. Given that this compound is achiral, it could crystallize in either a centrosymmetric or non-centrosymmetric space group, with centrosymmetric groups like P2₁/c being very common for organic compounds. vensel.org

A hypothetical set of crystallographic parameters for this compound is presented below, based on frequently observed systems for analogous structures.

Parameter Hypothetical Value Description
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/nA frequently observed centrosymmetric space group. vensel.org
a (Å)8.5 - 12.5Unit cell dimension.
b (Å)9.0 - 15.0Unit cell dimension.
c (Å)15.0 - 20.0Unit cell dimension.
β (°)90 - 105The angle of the unit cell.
Z4Number of molecules in the unit cell.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, several types of interactions are anticipated to play a role in the stability of its crystal lattice:

N-H···Br Hydrogen Bonding : The secondary amine provides a hydrogen bond donor (N-H), which could interact with the bromine atom of a neighboring molecule, forming a hydrogen bond.

C-H···π Interactions : The hydrogen atoms of the cyclohexyl ring and the methylene bridge can interact with the π-electron cloud of the bromophenyl ring of an adjacent molecule. researchgate.net

π-π Stacking : The aromatic bromophenyl rings can stack on top of each other, contributing to the crystal's stability through van der Waals forces. iucr.org

Halogen Bonding : The bromine atom has an electrophilic region (the σ-hole) and could potentially form a halogen bond with a nucleophilic atom, such as the nitrogen of a neighboring molecule.

The table below summarizes the potential intermolecular interactions in the crystal structure of this compound.

Interaction Type Donor Acceptor Typical Distance (Å)
Hydrogen BondingN-HBr2.8 - 3.5
C-H···π InteractionC-H (cyclohexyl/methylene)π-system (aromatic ring)2.5 - 3.0 (H to ring centroid)
π-π StackingAromatic ringAromatic ring3.3 - 3.8 (interplanar distance)
Halogen BondingC-BrN2.9 - 3.4

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Computational Chemistry and Theoretical Investigations of N 4 Bromophenyl Methyl Cyclohexanamine

Density Functional Theory (DFT) Studies for Electronic Structurenih.govnih.gov

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It offers a favorable balance between computational cost and accuracy, making it a fundamental tool for studying molecular properties. arxiv.orgnih.gov DFT calculations can elucidate the optimized geometry, conformational preferences, and electronic characteristics of N-[(4-bromophenyl)methyl]cyclohexanamine. nih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this involves identifying the most stable conformations of the cyclohexyl ring and the orientation of the benzylamine (B48309) substituent.

The cyclohexanamine ring typically adopts a stable chair conformation. The N-substituted benzyl (B1604629) group can be positioned in either an axial or equatorial position. DFT calculations are used to determine the energy difference between these conformers, with the equatorial position generally being more stable due to reduced steric hindrance. The flexibility around the C-N and C-C single bonds connecting the two ring systems also allows for various rotational isomers (rotamers), the energies of which can be calculated to identify the most probable three-dimensional structure.

Below is a table of representative optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory). researchgate.net

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-Br1.912
C-N (amine)1.475
N-H1.015
C-C (phenyl)1.395 (avg.)
C-C (cyclohexyl)1.538 (avg.)
**Bond Angles (°) **C-N-C112.5
Br-C-C (phenyl)119.8
C-C-N (amine)113.2
Dihedral Angles (°) C-C-N-C178.5 (trans)

Note: This data is illustrative and represents typical values derived from DFT calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom of the amine group and the bromine atom, which have lone pairs of electrons. The LUMO is typically distributed over the electron-deficient regions, which in this case would be the π-system of the bromophenyl ring.

DFT calculations provide the energy values for these orbitals. The table below presents plausible FMO energy values for this compound. scispace.comresearchgate.net

OrbitalEnergy (eV)Description
HOMO -5.97Highest Occupied Molecular Orbital; associated with electron-donating ability.
LUMO -0.85Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability.
Energy Gap (ΔE) 5.12Indicates chemical reactivity and stability.

Note: This data is illustrative, based on reported values for structurally related bromophenyl compounds, and serves to exemplify the output of FMO analysis. researchgate.net

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. researchgate.netnih.gov It is invaluable for predicting how molecules interact and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The map is colored according to the electrostatic potential value on the surface: regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. walisongo.ac.idyoutube.com Green areas represent neutral potential. researchgate.net

In an EPS map of this compound:

Negative Regions (Red/Yellow): The most negative potential would be concentrated around the electronegative bromine and nitrogen atoms due to their lone pairs of electrons. nih.gov These areas are the most likely sites for interaction with electrophiles or hydrogen bond donors.

Positive Regions (Blue): The most positive potential would be located on the hydrogen atom attached to the amine nitrogen (N-H) and, to a lesser extent, the hydrogens on the carbon adjacent to the nitrogen. This indicates the primary site for nucleophilic attack or hydrogen bonding with an acceptor atom.

Neutral Regions (Green): The hydrocarbon framework of the cyclohexyl ring and the phenyl ring would exhibit a more neutral potential.

Molecular Dynamics (MD) Simulations of this compound and its Interactionsresearchgate.net

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. mdpi.com It provides a detailed view of conformational changes, solvent effects, and the dynamics of ligand-target binding. nih.govmdpi.com

MD simulations can model the behavior of this compound in a solvent, such as water, providing insights into its dynamic nature. nih.gov A simulation would typically involve placing the molecule in a box of solvent molecules and calculating the forces between all atoms to simulate their movement over a period of nanoseconds. nih.gov

These simulations would reveal:

Conformational Stability: The simulation can track the stability of the cyclohexanamine ring's chair conformation and monitor any transitions to other forms like boat or twist-boat.

Rotational Freedom: The flexibility of the molecule, particularly the rotation around the single bonds linking the cyclohexyl and bromophenyl moieties, can be observed.

Solvent Shell: The organization of solvent molecules around the solute can be analyzed. For instance, water molecules would be expected to form specific hydrogen bonds with the amine group (N-H as a donor and the N lone pair as an acceptor). The hydrophobic phenyl and cyclohexyl groups would influence the local water structure.

To understand how this compound might interact with a biological target, such as a protein receptor or enzyme, MD simulations of the ligand-protein complex are performed. nih.gov After an initial docking pose is predicted, an MD simulation is run to assess the stability of this binding mode and characterize the key interactions. nih.gov

Key analyses from such a simulation include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over time. A stable, low RMSD value for the ligand indicates that it remains securely in the binding pocket. mdpi.com

Binding Interactions: The simulation allows for the dynamic tracking of intermolecular interactions. This analysis can quantify the percentage of simulation time that specific hydrogen bonds or hydrophobic contacts are maintained, revealing the most critical interactions for stable binding.

Binding Free Energy: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used on snapshots from the simulation to estimate the binding free energy, providing a quantitative measure of the affinity between the ligand and its target. nih.gov

A hypothetical summary of key interactions in a model protein active site is provided below.

Interaction TypeLigand Moiety InvolvedPotential Protein Residues
Hydrogen Bond (Donor) Amine (N-H)Aspartate, Glutamate, Carbonyl backbone
Hydrogen Bond (Acceptor) Amine (N), Bromine (Br)Serine, Threonine, Lysine
Hydrophobic Phenyl Ring, Cyclohexyl RingLeucine, Isoleucine, Valine, Phenylalanine
Halogen Bond Bromine (Br)Electron-rich atom (e.g., backbone carbonyl oxygen)

In Silico Predictions of Molecular Interactions and Binding Modes

In silico techniques, which utilize computer simulations, are indispensable tools in contemporary chemical and pharmaceutical research. They provide a theoretical framework for predicting how a compound might behave at a molecular level, offering insights that can guide further experimental work.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational simulation that predicts the most likely binding orientation of a ligand (a small molecule) to a protein target. This method calculates the binding energy of different poses to identify the most stable ligand-protein complex. Such studies are crucial for understanding potential therapeutic mechanisms and for structure-based drug design.

Currently, there are no published molecular docking studies specifically featuring This compound . However, this technique has been effectively used to analyze the interactions of other compounds containing a 4-bromophenyl group. For example, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have employed molecular docking to elucidate their binding within the active sites of various proteins, identifying key amino acid residues and the nature of the stabilizing interactions, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net

Table 1: Molecular Docking Studies for this compound

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues Reference
Data Not Available Data Not Available Data Not Available N/A

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the efficacy of new, untested compounds.

There are no published QSAR models that specifically analyze This compound or its direct analogs. The methodology, however, is a cornerstone of medicinal chemistry for optimizing lead compounds. A QSAR study typically involves calculating various molecular descriptors related to electronic, hydrophobic, and steric properties for a set of molecules with known activities. Statistical techniques like multiple linear regression are then applied to generate a predictive equation.

Table 3: QSAR Modeling for Analogs of this compound

Activity Modeled Key Descriptors QSAR Model Statistics (e.g., r², q²) Reference
Data Not Available Data Not Available Data Not Available N/A

Structure Activity Relationship Sar Studies of N 4 Bromophenyl Methyl Cyclohexanamine Derivatives

Impact of Bromine Atom Position and Substituent Effects on Biological Activity

The presence and position of a bromine atom on the phenyl ring of N-[(4-bromophenyl)methyl]cyclohexanamine derivatives are critical determinants of their biological activity. Halogen atoms, particularly bromine, can significantly modify a molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target proteins. mdpi.comump.edu.pl

Research has consistently shown that the introduction of a bromine atom onto an aromatic nucleus can enhance the biological activity of various classes of compounds. mdpi.com This enhancement is often linked to the "heavy atom effect" and the ability of bromine to form halogen bonds, a type of non-covalent interaction with biological macromolecules. ump.edu.pl The position of the bromine atom (ortho, meta, or para) on the phenyl ring can drastically alter the molecule's electronic distribution and steric profile, leading to different binding affinities and activities. For instance, in studies of ring-substituted ketamine analogues, compounds with substituents at the 2- and 3-positions of the aromatic ring were generally found to be more active than those substituted at the 4-position. mdpi.com

The hydrophobic character imparted by the bromine atom can be a key factor in improving activity. mdpi.com Increased hydrophobicity can facilitate the passage of the molecule through cellular membranes to reach its intracellular target. mdpi.com Studies on various brominated compounds have demonstrated their efficacy as antimicrobial and anticancer agents, suggesting that the bromophenyl moiety is a privileged scaffold in drug discovery. mdpi.comresearchgate.net Furthermore, the bromine atom can influence the activation of adjacent chemical bonds, potentially playing a role in the mechanism of action at the target site. researchgate.net

Table 1: Impact of Phenyl Ring Substitution on Biological Activity

Substituent Position General Effect on Activity Rationale
Para (4-position) Variable, often serves as a baseline for comparison. Position can influence electronics and provide steric bulk extending into a binding pocket.
Ortho (2-position) Often shows higher activity in certain compound series. mdpi.com Can induce a conformational twist in the phenyl ring relative to the rest of the molecule, potentially optimizing fit with the receptor.
Meta (3-position) Frequently demonstrates significant activity. mdpi.com Alters electronic properties and provides a different vector for interaction within a binding site compared to ortho or para positions.

Role of the Cyclohexane (B81311) Ring Conformation on Molecular Recognition and Interactions

The cyclohexane ring in this compound is not a static, flat structure. It exists in various non-planar conformations to relieve ring strain, with the "chair" conformation being the most energetically stable and therefore the most prevalent. wikipedia.orglibretexts.org This three-dimensional shape is crucial for how the molecule presents its substituents in space, which directly impacts its ability to be recognized by and interact with a biological target.

In the chair conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). wikipedia.org The relative orientation of the (4-bromophenyl)methyl group and the N-substituent is determined by the conformation of the ring. A "ring flip" can occur, rapidly interconverting one chair form into another, which swaps the axial and equatorial positions. libretexts.org However, bulky substituents generally prefer the more stable equatorial position to minimize steric hindrance with other atoms on the ring, an effect known as 1,3-diaxial interaction. wikipedia.org

The specific conformation adopted by the cyclohexane ring dictates the spatial relationship between the key pharmacophoric elements—the aromatic ring, the amine, and any N-substituents. This precise geometry is essential for fitting into the binding pocket of a target protein. Constraining the cyclohexane ring's flexibility, for example by introducing larger or multiple substituents, can lock it into a specific conformation. psu.eduacs.org This pre-organization can enhance binding affinity by reducing the entropic penalty associated with the molecule adopting the correct "bioactive" conformation upon binding. nih.gov Therefore, understanding and controlling the conformational preferences of the cyclohexane scaffold is a key strategy in designing potent and selective derivatives. acs.org

Table 2: Conformational States of the Cyclohexane Ring and Their Implications

Conformation Relative Energy Key Features Implication for Molecular Recognition
Chair Lowest All bonds are staggered, minimizing torsional strain. libretexts.org Substituents can be axial or equatorial. The most stable and common conformation. The equatorial position is favored for bulky groups, defining the spatial orientation for receptor interaction. wikipedia.org
Boat Higher Eclipsed bonds and steric repulsion ("flagpole" interaction) increase energy. psu.edu Generally unfavorable and acts as a transition state. Less likely to be the bioactive conformation unless stabilized by specific ring constraints. psu.edu

| Twist-Boat | Intermediate | More stable than the boat form by twisting to relieve some strain. libretexts.org | A flexible intermediate between chair forms. Can become a relevant conformation in substituted systems with competing steric demands. acs.org |

Influence of N-Substituent Diversity on Binding Affinity and Selectivity for Biological Targets

The nitrogen atom of the cyclohexanamine moiety is a critical interaction point, often forming hydrogen bonds or ionic interactions with biological targets. The substituent attached to this nitrogen (the N-substituent) plays a pivotal role in modulating binding affinity and selectivity. By systematically varying the size, shape, and chemical nature of the N-substituent, medicinal chemists can fine-tune the molecule's interaction with its target. nih.govnih.gov

The introduction of different N-alkyl or N-alkenyl groups can profoundly affect how a ligand fits into a receptor's binding pocket. nih.gov For example:

Size and Length: Increasing the length of an alkyl chain (e.g., from ethyl to pentyl) can probe for the presence of hydrophobic pockets within the binding site. A longer chain that fits snugly into such a pocket can lead to a significant increase in binding affinity due to favorable van der Waals interactions. nih.gov

Branching: Branched alkyl groups (e.g., isopropyl vs. n-propyl) introduce specific steric bulk that can enhance selectivity. If one receptor subtype has a pocket that can accommodate a branched group while another cannot, a derivative with that specific substituent will be more selective. nih.govresearchgate.net

Functional Groups: Introducing other functional groups like hydroxyls, ethers, or amides onto the N-substituent can create new opportunities for hydrogen bonding or other specific interactions, further increasing affinity and potentially altering the compound's pharmacological profile from an antagonist to an agonist, or vice versa. nih.gov

Table 3: Effect of N-Substituent Variation on Receptor Interaction

N-Substituent Type Property Modified Potential Impact on Binding Example
Linear Alkyl Chains Size, Lipophilicity Probes for hydrophobic pockets; can increase affinity with optimal length. nih.gov N-ethyl, N-propyl, N-pentyl
Branched Alkyl Chains Steric Hindrance, Shape Can enhance selectivity by fitting into uniquely shaped sub-pockets. researchgate.net N-isopropyl, N-isobutyl
Alkenyl Chains Rigidity, Electronic Properties Introduces conformational constraints and potential for pi-stacking interactions. nih.gov N-allyl, N-crotyl

| Functionalized Chains | Polarity, H-bonding capacity | Forms additional specific interactions (H-bonds, ionic bonds) with the target. nih.gov | N-(2-hydroxyethyl), N-(2-methoxyethyl) |

Pharmacophore Modeling and Ligand-Based Design Principles for N-substituted Cyclohexanamine Scaffolds

Pharmacophore modeling is a computational approach that distills the essential steric and electronic features of a set of active molecules into a three-dimensional model. This model represents the minimum necessary structural characteristics required for biological activity at a specific target. nih.govresearchgate.net For N-substituted cyclohexanamine derivatives, a pharmacophore model would typically define the ideal spatial arrangement of key features.

A hypothetical pharmacophore for this scaffold might include:

An aromatic ring feature , corresponding to the 4-bromophenyl group.

A hydrophobic feature , representing the bromine atom and/or the cyclohexane ring.

A hydrogen bond acceptor/donor or positive ionizable feature , representing the amine nitrogen.

An additional hydrophobic or hydrogen-bonding feature , defining a vector for the N-substituent.

Once a reliable pharmacophore model is generated from a group of known active compounds, it becomes a powerful tool for drug design. nih.gov It can be used as a 3D query to virtually screen large chemical databases to identify novel and structurally diverse compounds that match the pharmacophore and are therefore likely to be active. researchgate.netresearchgate.net This process, known as scaffold hopping, can lead to the discovery of entirely new chemical series with the desired biological activity. nih.gov

Furthermore, these models provide guiding principles for the rational design of new derivatives. By visualizing the pharmacophore overlaid on the target's binding site (if the structure is known) or on a series of active analogues, chemists can better understand the SAR data. For example, the model can rationalize why a bulky N-substituent increases activity by showing it occupies a specific hydrophobic region, or why moving the bromine atom to the ortho-position is beneficial by demonstrating a better fit with an aromatic feature in the model. researchgate.net

Table 4: Key Features in a Hypothetical Pharmacophore for this compound Derivatives

Pharmacophore Feature Corresponding Structural Moiety Role in Molecular Recognition
Aromatic Ring 4-Bromophenyl group Pi-pi stacking or hydrophobic interactions with aromatic residues in the binding site.
Hydrophobic Group Bromine atom, Cyclohexane ring Occupies hydrophobic pockets, contributing to binding affinity.
Positive Ionizable/H-Bond Donor Amine (protonated) Forms critical ionic or hydrogen bonds with acidic residues (e.g., Asp, Glu) or backbone carbonyls.

| Defined Vector/Excluded Volume | N-substituent | Defines required/forbidden space for substituents, guiding selectivity and affinity. |

Advanced Analytical and Bioanalytical Methodologies for N 4 Bromophenyl Methyl Cyclohexanamine

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in separating N-[(4-bromophenyl)methyl]cyclohexanamine from impurities and related substances, thereby allowing for its accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose, leveraging the compound's hydrophobicity imparted by the bromophenyl and cyclohexyl groups.

A typical RP-HPLC method for the analysis of a related compound, N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, utilized a C18 column with a mobile phase of methanol (B129727) and water. jchr.org For this compound, a similar approach would be effective. The separation is achieved on a stationary phase, such as a C18 column, with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The inclusion of the bromine atom in the molecule allows for sensitive detection using a UV detector, typically at a wavelength where the bromophenyl chromophore absorbs strongly, such as around 249 nm. jchr.org Method validation would demonstrate linearity over a specific concentration range, with high accuracy and precision. jchr.org

Detailed Research Findings: A hypothetical HPLC method for this compound could involve a C18 column (250 mm x 4.6 mm, 5 µm particle size) and an isocratic mobile phase of acetonitrile and water (e.g., in an 80:20 v/v ratio). jchr.org The flow rate would be maintained at 1.0 mL/min, and detection would be performed at 230 nm. Under these conditions, this compound would be well-retained and separated from potential process impurities or degradation products. The retention time would be specific to the compound under the defined conditions, allowing for its identification and quantification. The purity is determined by calculating the area of the main peak as a percentage of the total area of all observed peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterValue
Chromatograph High-Performance Liquid Chromatograph
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 20 µL
Column Temperature Ambient
Expected Retention Time 4.5 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net However, this compound, with its secondary amine group, may exhibit poor chromatographic peak shape and potential for thermal degradation. Therefore, derivatization is often necessary to improve its volatility and thermal stability. researchgate.netjfda-online.com

Derivatization chemically modifies the analyte to make it more amenable to GC analysis. researchgate.net For a secondary amine like this compound, common derivatization strategies include acylation or silylation. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can create more volatile and stable derivatives. jfda-online.comkoreascience.kr Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective approach. researchgate.netkoreascience.kr

Detailed Research Findings: For the analysis of this compound, a derivatization step would precede GC-MS analysis. The derivatized compound would then be injected into the GC, where it would be separated from other components based on its boiling point and interaction with the capillary column's stationary phase. The separated components would then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. The resulting mass spectrum is a chemical fingerprint that allows for unambiguous identification. The presence of the bromine atom provides a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), which aids in the identification of bromine-containing fragments. nih.gov

Table 2: Potential GC-MS Derivatization and Analysis Parameters for this compound

ParameterValue
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Reaction Conditions Heat at 60°C for 30 minutes
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate
Injector Temperature 250°C
Oven Temperature Program Initial 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes
MS Interface Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Quantitative Analysis in Biological Research Matrices (Excluding Clinical Samples)

The quantification of this compound in biological matrices such as plasma, tissue homogenates, or cell lysates from preclinical research is crucial for understanding its pharmacokinetic and pharmacodynamic properties.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices. nih.gov This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

For this compound, an HPLC system would first separate the compound from endogenous matrix components. The eluent would then be introduced into the mass spectrometer. In the tandem mass spectrometer, the parent ion of the compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces chemical noise, leading to low limits of detection. The presence of the bromine atom can be used to generate a characteristic isotopic pattern in the mass spectrum, aiding in confirmation. nih.gov

Detailed Research Findings: A validated HPLC-MS/MS method would involve protein precipitation or solid-phase extraction (SPE) to clean up the biological sample before injection. nih.gov An isotopically labeled internal standard, such as a deuterated or 13C-labeled version of this compound, would be added to the samples and calibration standards to correct for matrix effects and variations in sample processing and instrument response. The method would be validated for linearity, accuracy, precision, and sensitivity, with limits of detection and quantification in the low ng/mL range or even sub-ng/mL levels. nih.gov

Table 3: Representative HPLC-MS/MS Parameters for Quantification of this compound

ParameterValue
Sample Preparation Protein precipitation with acetonitrile followed by centrifugation
HPLC Column C18 (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid)
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transition (MRM) Parent Ion (M+H)+ → Product Ion (specific fragment)
Limit of Quantification (LOQ) Typically in the range of 0.1-5 ng/mL

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers a highly sensitive alternative for quantification, particularly when the target analyte is not naturally fluorescent. bioanalysis-zone.com this compound does not possess native fluorescence. Therefore, a pre-column or post-column derivatization step with a fluorogenic reagent is required to render it fluorescent. researchgate.net

Common derivatizing agents for primary and secondary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and dansyl chloride. nih.gov For a secondary amine like this compound, OPA would require the presence of a thiol to form a fluorescent isoindole derivative. researchgate.net The derivatization reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure a complete and reproducible reaction. researchgate.net

Detailed Research Findings: In a typical pre-column derivatization HPLC-FLD method, the biological sample extract would be mixed with the derivatizing reagent under optimized conditions. mdpi.com The resulting fluorescent derivative is then injected into the HPLC system. The separation is performed on a reversed-phase column, and the eluting derivative is detected by a fluorescence detector set at the appropriate excitation and emission wavelengths for the specific fluorophore. mdpi.com This method can achieve very low detection limits, often comparable to those of mass spectrometry, making it suitable for trace-level quantification in biological research. bioanalysis-zone.com

Table 4: Illustrative HPLC-FLD Method Parameters for this compound

ParameterValue
Derivatizing Reagent o-phthalaldehyde (OPA) with a thiol (e.g., 3-mercaptopropionic acid)
Reaction Conditions Alkaline pH (e.g., borate (B1201080) buffer pH 10), room temperature
HPLC Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with phosphate (B84403) buffer and acetonitrile
Flow Rate 1.0 mL/min
Fluorescence Detection Excitation/Emission wavelengths specific to the OPA-amine derivative (e.g., Ex: 340 nm, Em: 455 nm)
Limit of Detection (LOD) Potentially in the low ng/mL range

Future Research Directions and Emerging Academic Applications

Development of Novel Synthetic Routes for N-[(4-bromophenyl)methyl]cyclohexanamine and its Core Scaffolds

The synthesis of N-substituted benzylamines is a mature field, but there remains scope for innovation, particularly in efficiency, sustainability, and complexity.

Classical methods for preparing this compound typically involve the reductive amination of 4-bromobenzaldehyde (B125591) with cyclohexanamine or the nucleophilic substitution of 4-bromobenzyl halide with cyclohexanamine. wikipedia.orgnih.gov While effective, these routes can sometimes require harsh reducing agents or produce stoichiometric byproducts.

Future research should focus on developing more advanced and greener synthetic methodologies. nih.govbeilstein-journals.orgmdpi.com Emerging areas of interest include:

Catalytic Carboamination: Copper-catalyzed three-component reactions involving styrenes, amines, and alkylating agents could provide a direct and atom-economical route to complex benzylamine (B48309) derivatives. nih.gov Adapting this for the synthesis of this compound would be a novel approach.

Photoredox Catalysis: Visible-light-enabled reactions, such as the [4+2] cycloaddition of benzocyclobutylamines with vinylketones, are at the cutting edge of synthesizing functionalized cyclohexylamine (B46788) derivatives. rsc.org Exploring photocatalytic methods for coupling the bromobenzyl and cyclohexanamine moieties could offer mild and highly selective synthetic pathways.

Flow Chemistry: Implementing the synthesis in a continuous flow reactor could enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch processing.

Table 1: Comparison of Synthetic Approaches for N-Benzylcyclohexanamine Scaffolds

Synthetic Strategy Description Potential Advantages for Future Research
Reductive Amination A two-step or one-pot reaction of an aldehyde (4-bromobenzaldehyde) and an amine (cyclohexanamine) with a reducing agent. wikipedia.org Well-established, reliable for straightforward analogs.
Nucleophilic Substitution Reaction of an amine (cyclohexanamine) with a benzylic halide (4-bromobenzyl bromide). nih.gov Direct, utilizes common starting materials.
Copper-Catalyzed Carboamination A three-component coupling of an alkene, an amine, and a carbon source, enabling the formation of multiple bonds in one step. nih.gov High atom economy, potential for rapid library synthesis.

| Photocatalyzed Cycloaddition | Utilizes light to catalyze the formation of the cyclohexylamine ring from precursors, offering high stereoselectivity. rsc.org | Mild reaction conditions, access to complex and specific stereoisomers. |

Exploration of New Biological Targets and Pathways for Chemical Probe Development

The structural motifs of this compound suggest several promising avenues for biological investigation. The benzylamine and bromophenyl groups are known pharmacophores that interact with a range of biological targets. nih.govnih.gov

Future research could focus on screening the compound against the following enzyme families and pathways:

Amine Oxidases: Benzylamine derivatives are known substrates and inhibitors of copper amine oxidases (CAOs) and monoamine oxidase B (MAO B), enzymes involved in cellular signaling and neurotransmitter metabolism. nih.govchemicalbook.com this compound could be evaluated as a selective inhibitor for these enzymes. nih.gov

Carbonic Anhydrases (CAs): The bromophenol moiety is a key feature in a known class of CA inhibitors. nih.govmdpi.com Given that CAs are important in physiological pH regulation and are therapeutic targets for several diseases, investigating the inhibitory activity of this compound against various CA isoforms is a logical step. nih.govmdpi.com

Receptor Tyrosine Kinases (RTKs): Many clinically approved kinase inhibitors targeting RTKs like EGFR, VEGFR, and PDGFR feature substituted aromatic amine scaffolds. nih.gov The 4-bromophenyl group, in particular, can engage in specific interactions within the kinase active site. nih.gov Docking studies and in vitro assays could reveal potential inhibitory activity.

Acetylcholinesterase (AChE): Some bromophenol and benzylamine derivatives show inhibitory activity against AChE, an enzyme critical for neurotransmission and a target in Alzheimer's disease therapy. mdpi.com

Table 2: Potential Biological Targets for this compound

Target Class Rationale based on Structural Analogs Potential Therapeutic Area
Amine Oxidases (CAO, MAO) Benzylamine scaffold acts as a substrate-like inhibitor. nih.gov Inflammation, Neurological Disorders
Carbonic Anhydrases (CAs) Bromophenyl moiety is found in potent CA inhibitors. nih.govmdpi.com Glaucoma, Epilepsy, Cancer
Receptor Tyrosine Kinases (RTKs) Aromatic amine scaffolds are common in kinase inhibitors. nih.gov Cancer
Acetylcholinesterase (AChE) Brominated aromatic compounds have shown AChE inhibitory activity. mdpi.com Alzheimer's Disease

| Bacterial/Fungal Targets | Thiazole derivatives with a 4-bromophenyl group show antimicrobial activity. nih.govresearchgate.net | Infectious Diseases |

Rational Design of Next-Generation this compound-Based Chemical Probes

A chemical probe is a small molecule used to study and manipulate a biological system. Based on the potential targets identified above, this compound serves as an excellent starting point for rational probe design. biorxiv.org

Future efforts could include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure—for example, by changing the position of the bromine atom on the phenyl ring, substituting it with other halogens, or altering the cyclohexyl ring to other cycloalkanes—would elucidate key structural requirements for activity and selectivity against a chosen target.

Affinity and Selectivity Optimization: For a confirmed biological target, further chemical modifications could be made to enhance binding affinity and selectivity over related proteins. For instance, if the compound inhibits copper amine oxidases, modifications could be designed to make it highly selective for one isoform over others. nih.gov

Conjugatable Probes: Introducing a reactive handle or a reporter tag (like a fluorophore or biotin) onto the scaffold would create versatile chemical probes. These probes could be used for target identification, imaging, and pull-down assays to better understand the compound's mechanism of action. nih.gov

Potential Applications in Chemical Biology, Materials Science, or Agricultural Research (Based on broader compound class properties)

Beyond its potential as a therapeutic agent, the physicochemical properties of this compound and its analogs suggest applications in other scientific fields.

Chemical Biology: As discussed, the molecule can be developed into a chemical probe to investigate the function of specific enzymes like amine oxidases or carbonic anhydrases in cellular pathways. nih.govnih.gov

Materials Science: Amines are widely used in materials science as building blocks for polymers, as catalysts, and as functional additives. ijrpr.com Specifically, cyclohexylamine is known to be an effective corrosion inhibitor. wikipedia.org Future research could explore the potential of this compound as a corrosion inhibitor for metals, leveraging both the amine functionality and the hydrophobic, halogenated aromatic ring. It could also be investigated as a monomer for creating specialty polyamides or other polymers with unique thermal or optical properties.

Agricultural Research: Benzylamine derivatives have been patented for their use as agricultural fungicides. google.com The presence of the bromophenyl group, a common feature in agrochemicals, further strengthens the rationale for investigating this compound and its analogs for activity against plant pathogens.

Advanced Computational Modeling for Predictive Research in this compound Analogs

Computational chemistry offers powerful tools to accelerate the research and development process, saving time and resources by predicting molecular properties and interactions.

Future computational studies could include:

Molecular Docking: Simulating the binding of this compound within the active sites of the potential biological targets (e.g., CA, AChE, RTKs) can provide insights into its binding mode and predict its inhibitory potential. nih.govnih.gov This can help prioritize which targets to pursue experimentally.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogs is synthesized and tested, QSAR models can be built. These mathematical models correlate chemical structure with biological activity, allowing for the prediction of the activity of new, unsynthesized analogs.

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound and its analogs. researchgate.net This is crucial for early-stage drug discovery to assess the "drug-likeness" of a potential therapeutic candidate.

Table 3: Proposed Analogs for a Future Computational QSAR Study

Analog Modification from Parent Compound Rationale for Study
Analog 1 2-bromophenyl or 3-bromophenyl isomer To assess the impact of halogen position on target binding.
Analog 2 4-chlorophenyl or 4-fluorophenyl To study the effect of different halogens on electronic properties and activity.
Analog 3 N-[(4-bromophenyl)methyl]cyclopentanamine To evaluate the role of the cycloalkane ring size.
Analog 4 N-[(4-bromophenyl)methyl]aniline To compare the activity of an aliphatic vs. aromatic amine.

| Analog 5 | N-[1-(4-bromophenyl)ethyl]cyclohexanamine | To investigate the impact of alpha-methylation on the benzyl (B1604629) group. |


Q & A

Basic: What are the recommended synthetic routes for N-[(4-bromophenyl)methyl]cyclohexanamine, and how can its purity be validated?

Answer:
A common synthesis involves reductive amination of 4-bromobenzaldehyde with cyclohexanamine, followed by purification via column chromatography. Validation typically employs:

  • Elemental analysis to confirm stoichiometry.
  • NMR spectroscopy (¹H and ¹³C) to verify structural integrity and identify impurities.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • HPLC with UV/VIS detection to assess purity (>95% is standard for research use) .

Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Answer:
Stereocontrol requires:

  • Chiral auxiliaries (e.g., L-valine derivatives) to direct asymmetric synthesis.
  • Catalytic asymmetric reductive amination using transition-metal catalysts (e.g., Ru or Rh complexes).
  • X-ray crystallography to resolve crystal structures and validate stereochemistry .
  • Computational modeling (DFT or MD simulations) to predict steric and electronic influences on reaction pathways .

Basic: What spectroscopic techniques are critical for characterizing this compound’s interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (KD).
  • Fluorescence quenching assays to monitor ligand-receptor interactions.
  • NMR titration experiments for mapping binding sites .

Advanced: How can researchers reconcile contradictory data on the bioactivity of structurally similar bromophenyl-cyclohexylamine derivatives?

Answer:

  • Meta-analysis of literature to identify confounding variables (e.g., assay conditions, cell lines).
  • Structural-activity relationship (SAR) studies to isolate functional groups responsible for activity.
  • Dose-response curves under standardized conditions (e.g., fixed pH, temperature).
  • Molecular docking to compare binding modes across homologs .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.
  • Emergency procedures : Flush eyes/skin with water for 15 minutes; consult a physician if ingested.
  • Waste disposal via halogenated organic waste streams due to bromine content .

Advanced: What methodologies address the compound’s stability under varying environmental conditions (e.g., light, humidity)?

Answer:

  • Accelerated stability studies using controlled humidity chambers (e.g., 40°C/75% RH for 4 weeks).
  • LC-MS to monitor degradation products (e.g., dehalogenation or oxidation byproducts).
  • Photostability testing via exposure to UV-Vis light (ICH Q1B guidelines).
  • Adsorption studies on silica or cellulose surfaces to simulate indoor environmental interactions .

Basic: How can researchers optimize reaction yields for large-scale synthesis without industrial equipment?

Answer:

  • Microwave-assisted synthesis to reduce reaction time and energy.
  • Solvent optimization (e.g., switching from THF to DMF for better solubility).
  • Catalyst screening (e.g., Pd/C for hydrogenation steps).
  • In-line FTIR to monitor reaction progress in real time .

Advanced: What computational tools are recommended for predicting the compound’s physicochemical properties?

Answer:

  • Density Functional Theory (DFT) for calculating logP, pKa, and dipole moments.
  • Molecular Dynamics (MD) simulations to study solvation effects.
  • COSMO-RS for predicting solubility in diverse solvents.
  • ADMET prediction software (e.g., SwissADME) for bioavailability and toxicity profiles .

Basic: How should researchers design assays to evaluate the compound’s potential neuroactivity?

Answer:

  • Primary neuronal cell cultures treated with the compound, followed by calcium imaging to detect ion flux.
  • Patch-clamp electrophysiology to assess effects on ion channels.
  • ELISA for quantifying neurotransmitter release (e.g., dopamine, GABA).
  • Control experiments with known inhibitors (e.g., NMDA receptor antagonists) .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological studies?

Answer:

  • Quality-by-Design (QbD) principles to define critical process parameters (CPPs).
  • Multivariate analysis (e.g., PCA) to correlate synthesis conditions with bioactivity.
  • Strict SOPs for purification (e.g., gradient elution in HPLC).
  • Inter-laboratory validation using blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-bromophenyl)methyl]cyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-[(4-bromophenyl)methyl]cyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.